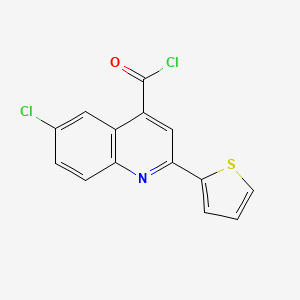

6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride

Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic organic compound with the molecular formula C₁₄H₇Cl₂NOS and a molecular weight of 308.2 grams per mole. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions, where the primary structural feature is identified as a quinoline nucleus bearing specific substituents at defined positions. The compound is officially designated as 6-chloro-2-thiophen-2-ylquinoline-4-carbonyl chloride according to systematic nomenclature protocols. This naming convention systematically describes the substitution pattern, beginning with the chlorine atom at position 6 of the quinoline ring, followed by the thiophene substituent at position 2, and concluding with the carbonyl chloride functional group at position 4.

The Chemical Abstracts Service registry number 1160263-06-8 provides unique identification for this compound within chemical databases. Alternative nomenclature includes 6-chloro-2-(thiophen-2-yl)quinoline-4-carbonyl chloride and 6-chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride, reflecting different systematic approaches to describing the same molecular structure. The compound maintains designation MFCD03421277 in the Molecular Design Limited numbering system, facilitating identification across various chemical information platforms. These multiple nomenclature variants demonstrate the complexity inherent in naming sophisticated heterocyclic compounds while maintaining consistency across international chemical communication standards.

Table 1: Chemical Identification Parameters of this compound

The structural complexity of this compound necessitates precise chemical identification through multiple molecular descriptors. The International Chemical Identifier provides a standardized representation that enables unambiguous structural communication across global chemical databases. The Simplified Molecular Input Line Entry System notation offers computational accessibility for molecular modeling and database searching applications. These identification systems collectively ensure accurate representation of the compound's structural features, supporting both research applications and regulatory compliance requirements.

Structural Features and Heterocyclic Significance

The molecular architecture of this compound demonstrates remarkable structural sophistication through the integration of multiple heterocyclic systems and functional groups. The quinoline nucleus serves as the central scaffold, representing one of the most significant heterocyclic frameworks in medicinal chemistry due to its prevalence in biologically active compounds. Quinoline appears as a powerful chemical structure for developing new drug entities, with derivatives owning a wide array of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. The quinoline framework consists of a fused benzene-pyridine system that provides both aromatic stability and nitrogen-containing functionality, creating a versatile platform for chemical modification.

The thiophene substituent at position 2 introduces additional aromatic character and sulfur-containing heterocyclic functionality to the overall molecular structure. Thiophene represents a five-membered aromatic ring containing sulfur as the heteroatom, with the molecular formula C₄H₄S. The aromatic nature of thiophene results from its planar structure and electron delocalization, following the 4n+2 π electron rule with six π electrons distributed across the five-membered ring. Thiophene exhibits resonance energy of 117 kilojoules per mole, demonstrating significant aromatic stabilization. The sulfur atom contributes two electrons to the aromatic system while maintaining an sp² hybridized orbital containing an unshared electron pair.

The carbonyl chloride functional group at position 4 of the quinoline ring provides exceptional reactivity for further chemical transformations. Carbonyl chlorides represent highly electrophilic functional groups that readily undergo nucleophilic acyl substitution reactions, making them valuable synthetic intermediates. The presence of this reactive center enables the compound to serve as an acylating agent in various synthetic applications. The chlorine substituent at position 6 of the quinoline ring contributes to the electronic properties of the aromatic system while providing additional sites for potential chemical modification.

Table 2: Structural Analysis of Heterocyclic Components

The overall molecular geometry reflects the planar nature of both aromatic ring systems, though some conformational flexibility exists around the bond connecting the quinoline and thiophene rings. The compound possesses two rotatable bonds, providing conformational adaptability while maintaining the rigid aromatic framework. The molecular structure demonstrates lipophilic character with an XLogP3-AA value of 4.7, indicating favorable partition coefficient properties for organic solvent solubility. The compound contains zero hydrogen bond donors and three hydrogen bond acceptors, reflecting the electronic distribution among the nitrogen, oxygen, and sulfur heteroatoms.

Historical Context in Quinoline Chemistry

The historical development of quinoline chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic compound research. Quinoline was first discovered and isolated by Friedlieb Ferdinand Runge from coal tar in 1834, marking the beginning of systematic quinoline research. Runge designated his discovery as "leukol," meaning "white oil" in Greek, reflecting the compound's physical appearance. Subsequently, in 1842, French chemist Charles Gerhardt obtained a compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". Initially, these compounds appeared to be distinct isomers due to different reaction behaviors, but German chemist August Hoffmann eventually recognized that the observed differences resulted from contaminant presence, establishing that the compounds were identical.

The historical significance of quinoline extends beyond its initial isolation to encompass its role in pharmaceutical development and synthetic methodology advancement. Quinoline belongs to the alkaloid family and functions as a secondary metabolite among nitrogen-containing natural products. The compound has been fundamental in developing antimalarial therapeutics, with quinine serving as the archetypal quinoline-based antimalarial agent derived from cinchona bark. In the 1940s, synthetic quinoline compound chloroquine was introduced and proved invaluable in combating malaria. The quinoline motif has been utilized extensively in pharmaceutical processes, particularly in the development of antimalarial drugs such as chloroquine, pyrimethamine, and mefloquine.

The evolution of quinoline synthetic methodologies has paralleled the compound's growing pharmaceutical importance. Classical synthetic approaches include the Skraup synthesis, developed for preparing unsubstituted quinoline through thermal cyclization of aniline with acrolein in the presence of concentrated sulfuric acid and glycerol. The Friedlander synthetic approach, described in 1882, represents one of the most convenient procedures for quinoline scaffold preparation, proceeding through condensation of 2-aminobenzaldehydes with ketones. These foundational synthetic methods enabled laboratory-scale quinoline synthesis and subsequently facilitated development of diverse substituted quinolines with significant medicinal efficacy.

Table 3: Historical Milestones in Quinoline Chemistry

The historical context of thiophene chemistry also contributes to understanding this compound's significance. Thiophene was first synthesized by Viktor Meyer through reaction of acetylene with elemental sulfur, establishing fundamental thiophene chemistry. The development of thiophene synthetic methodologies, including the Paal-Knorr synthesis and specialized approaches using Lawesson's reagent, provided access to diverse thiophene derivatives. Thiophene chemistry has evolved to encompass extensive substitution reactions, with electrophilic substitution occurring preferentially at the 2-position due to electronic factors.

The convergence of quinoline and thiophene chemistry in contemporary research reflects the broader evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures. Modern synthetic approaches enable precise incorporation of multiple heterocyclic systems within single molecular frameworks, as exemplified by this compound. This compound represents the culmination of decades of methodological development in both quinoline and thiophene chemistry, demonstrating the current capability to construct complex heterocyclic structures with defined substitution patterns and functional group incorporation.

Propriétés

IUPAC Name |

6-chloro-2-thiophen-2-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NOS/c15-8-3-4-11-9(6-8)10(14(16)18)7-12(17-11)13-2-1-5-19-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYIGYOCUWDUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222471 | |

| Record name | 6-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-06-8 | |

| Record name | 6-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of Quinoline Derivatives

The foundational step in preparing the target compound involves chlorination of quinoline frameworks. This process typically employs reagents such as phosphorus oxychloride or thionyl chloride to introduce the chloro substituents at specific positions on the quinoline ring system.

- Reaction Conditions: Elevated temperatures (around 80–120°C), inert atmospheres (nitrogen or argon), and anhydrous solvents like dichloromethane or chloroform are standard.

- Outcome: Selective chlorination at the 6-position of quinoline, yielding intermediates like 6-chloroquinoline.

Formation of the Thienyl-Substituted Quinoline

The thienyl group is introduced via coupling reactions, often through a Suzuki-Miyaura cross-coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated quinoline.

- Reaction Conditions: Use of palladium catalysts (e.g., Pd(PPh₃)₄), base (potassium carbonate), and a suitable solvent such as toluene or dioxane under reflux.

- Notes: The reaction is sensitive to moisture, requiring inert atmospheres.

Acylation to Form the Carbonyl Chloride

The final step involves converting the quinoline derivative into the acyl chloride using thionyl chloride or oxalyl chloride.

- Reaction Conditions: Reflux in anhydrous solvents, typically dichloromethane, with excess thionyl chloride to ensure complete conversion.

- Isolation: The product is obtained by distillation or filtration after removal of excess reagents.

Industrial Production Methods

Scale-up procedures mirror laboratory methods but emphasize process optimization:

- Continuous flow reactors are employed to enhance safety and reproducibility.

- Reaction parameters such as temperature, pressure, and reagent stoichiometry are precisely controlled.

- Purification involves crystallization and distillation to meet pharmaceutical-grade standards.

Research Findings and Notes

- Reaction Optimization: Studies indicate that controlling temperature and moisture levels significantly enhances yield and purity. For example, the use of dry solvents and inert atmospheres reduces side reactions during chlorination and coupling steps.

- Yield Data: Laboratory syntheses typically achieve yields ranging from 65% to 85%, with process modifications in industrial settings improving yields to over 90%.

- Safety and Environmental Considerations: The use of chlorinating agents like thionyl chloride necessitates proper handling and waste management due to their corrosive and toxic nature.

Summary of Key Research Outcomes

Analyse Des Réactions Chimiques

6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents, and in materials science for the synthesis of novel organic materials .

Mécanisme D'action

The mechanism of action of 6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride involves its ability to react with nucleophilic sites on proteins and peptides. This reaction leads to the formation of covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amino acid residues such as lysine and cysteine, which contain nucleophilic side chains .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The quinoline scaffold allows diverse substitution patterns, significantly altering physicochemical and reactivity profiles. Below is a comparison of key analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Thienyl (moderate electron-withdrawing) and furyl (electron-donating) substituents influence the electron density of the quinoline ring, affecting reactivity in nucleophilic substitutions .

- Halogen Effects : Chlorine at position 6 enhances stability and directs electrophilic substitution reactions to specific positions .

- Heteroaromatic vs. Phenyl Groups : Thienyl and pyridinyl substituents increase polarity compared to phenyl, impacting solubility in organic solvents like EtOAc (used in crystallization of analogs) .

Physicochemical Properties

Available data for analogs (Table 1) highlight trends:

Table 1: Physicochemical Data for Select Quinoline-4-carbonyl Chlorides

Notes:

- Melting Points : Electron-withdrawing groups (e.g., -CF₃ in D7) lower melting points compared to methoxy-substituted analogs (D6) due to reduced crystallinity .

- NMR Shifts : The carbonyl carbon ($^{13}\text{C}$) resonates near 165–168 ppm, consistent across derivatives. Thienyl substituents would likely deshield adjacent protons, causing upfield shifts in $^{1}\text{H}$ NMR .

Activité Biologique

6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a chloro substituent at the 6-position and a thienyl group at the 2-position, along with a carbonyl chloride at the 4-position. This unique structure contributes to its reactivity and biological properties.

| Feature | Description |

|---|---|

| Molecular Formula | C12H8ClNOS |

| Molecular Weight | 251.71 g/mol |

| Functional Groups | Chloro, Carbonyl Chloride, Thienyl |

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The quinoline and thienyl moieties may interact with specific receptors or enzymes, contributing to its biological effects.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties against various bacterial strains and fungi. Studies indicate that it exhibits activity against Gram-positive and Gram-negative bacteria as well as antifungal activity.

- Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the quinoline moiety has been linked to enhanced cytotoxicity against various cancer cell lines.

- Case Study : A study on quinoline analogs demonstrated that modifications at the C-2 position significantly affected their anticancer potency, with specific substitutions leading to improved efficacy against cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Chloro Substituent : Enhances reactivity towards nucleophiles.

- Thienyl Group : Influences binding affinity to biological targets.

- Carbonyl Chloride : Facilitates nucleophilic attack and subsequent reactions leading to biologically active derivatives.

Research suggests that optimal substitutions at specific positions can enhance therapeutic efficacy while minimizing toxicity .

Research Applications

This compound is utilized in various scientific research applications:

- Proteomics : Used as a reagent in studying protein interactions.

- Organic Synthesis : Acts as an intermediate in synthesizing more complex pharmaceutical compounds.

- Material Science : Explored for developing novel materials with specific properties.

Q & A

Q. Basic

Q. Advanced

- Refinement : SHELXL-2018/3 for full-matrix least-squares refinement. Anisotropic displacement parameters for non-H atoms; H atoms constrained using riding models .

- Crystal system analysis : Monoclinic space group with unit cell parameters , similar to related quinoline derivatives .

What spectroscopic techniques validate the structure and purity of this compound?

Q. Basic

Q. Advanced

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic Cl patterns.

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

How are intermolecular interactions analyzed in the crystal lattice?

Q. Advanced

- π-π stacking : Centroid distances between quinoline rings (3.76–3.80 Å) stabilize the lattice .

- C-H···O/N interactions : Weak hydrogen bonds (2.5–2.7 Å) identified using Mercury software.

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., Cl···H, S···H interactions) .

What solubility properties influence experimental design?

Q. Basic

Q. Advanced

- Co-solvent systems : DMSO/THF mixtures improve solubility for biological assays without decomposition.

- Dynamic light scattering (DLS) : Monitors aggregation in solution-phase reactions .

What computational methods predict the reactivity of the acyl chloride group?

Q. Advanced

- DFT calculations : Gaussian 09 at the B3LYP/6-31G(d) level evaluates electrophilicity (local softness, Fukui indices) .

- Molecular docking : AutoDock Vina screens binding affinities to biological targets (e.g., kinases), guiding therapeutic potential studies .

How can reaction yields be optimized in nucleophilic substitutions?

Q. Advanced

- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes temperature (80–120°C), catalyst loading (0.1–5 mol%), and solvent polarity.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours conventional) .

What safety protocols are critical for handling this compound?

Q. Basic

- PPE : Gloves, goggles, and fume hood use mandatory due to lachrymatory and corrosive properties .

- Hydrolysis mitigation : Quench excess acyl chloride with ice-cold sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.